Synthesis and Isolation of 6-O-Acetylcoriatin: A Technical Guide
Synthesis and Isolation of 6-O-Acetylcoriatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of 6-O-Acetylcoriatin, a sesquiterpenoid of interest. The document outlines detailed methodologies for its isolation from natural sources and subsequent chemical synthesis, supported by quantitative data and procedural diagrams.
Introduction
6-O-Acetylcoriatin is a derivative of Coriatin, a sesquiterpene lactone found in plants of the Coriaria genus.[1][2] Sesquiterpene lactones are a large class of naturally occurring terpenoids known for a wide range of biological activities, which are often attributed to the α-methylene-γ-lactone group present in their structure.[3] The acetylation of these compounds can modify their biological activity and pharmacokinetic properties. This guide details the procedures for obtaining 6-O-Acetylcoriatin for further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-O-Acetylcoriatin is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1432063-63-2 | [4] |
| Molecular Formula | C₁₇H₂₂O₇ | [4] |
| Molecular Weight | 338.35 g/mol | [4] |
| Purity | ≥98% (as commercially available) | [4] |
| Compound Type | Sesquiterpenoid | [4] |
Isolation of Coriatin from Natural Sources
The precursor for the synthesis of 6-O-Acetylcoriatin, Coriatin, can be isolated from various species of the Coriaria plant, such as Coriaria nepalensis and Coriaria sinica.[1][2] The general workflow for the isolation of sesquiterpene lactones from plant material is depicted below.
Caption: General Workflow for Isolation of Coriatin
Experimental Protocol for Coriatin Isolation
The following is a representative protocol for the isolation of Coriatin from the roots of Coriaria nepalensis, based on methodologies for isolating similar natural products.[5]
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Plant Material Collection and Preparation: Collect fresh roots of Coriaria nepalensis. Clean the roots to remove any soil and debris, then air-dry them in the shade. Once fully dried, grind the roots into a coarse powder.
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Extraction: Macerate the powdered root material with ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
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Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Coriatin, being a moderately polar compound, is expected to be concentrated in the chloroform or ethyl acetate fraction.
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Chromatographic Separation: Subject the fraction showing the highest concentration of Coriatin (determined by thin-layer chromatography) to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate.
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High-Performance Liquid Chromatography (HPLC) Purification: Further purify the fractions containing Coriatin using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.
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Structure Elucidation: Confirm the identity and purity of the isolated Coriatin using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.[1]
Synthesis of 6-O-Acetylcoriatin
6-O-Acetylcoriatin can be synthesized from its precursor, Coriatin, through an acetylation reaction. The selective O-acylation of a primary alcohol group in sesquiterpene lactones can be achieved using various methods, including biocatalytic and chemical approaches.[6][7]
Caption: Synthesis of 6-O-Acetylcoriatin
Experimental Protocol for Acetylation
The following protocols describe two potential methods for the synthesis of 6-O-Acetylcoriatin from Coriatin.
This method utilizes a lipase for selective acylation and is based on protocols for similar sesquiterpene lactones.[6][8]
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Reaction Setup: In a suitable solvent such as a mixture of methyl tert-butyl ether (MTBE) and acetonitrile (ACN), dissolve Coriatin (10 mM).
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Addition of Reagents: Add vinyl acetate (100 mM) as the acyl donor and immobilized lipase B from Candida antarctica (e.g., Novozym 435, 20 mg).
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Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography or HPLC.
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Work-up and Purification: Once the reaction is complete, filter off the enzyme. Evaporate the solvent and purify the resulting 6-O-Acetylcoriatin by column chromatography on silica gel.
This protocol is based on standard chemical acetylation methods for hydroxyl-containing natural products.[7][9]
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Reaction Setup: Dissolve Coriatin in an anhydrous solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., argon).
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Addition of Reagents: Add acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
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Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.
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Quenching and Extraction: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of acetylated sesquiterpene lactones based on literature for similar compounds.
| Reaction | Substrate | Product | Yield (%) | Reference |
| Biocatalytic Acetylation | 11β,13-dihydrolactucin | 11β,13-dihydrolactucin-O-acetate | >99 | [6][8] |
| Biocatalytic Propionylation | 11β,13-dihydrolactucin | 11β,13-dihydrolactucin-O-propionate | >99 | [6][8] |
| Biocatalytic Octanoylation | 11β,13-dihydrolactucin | 11β,13-dihydrolactucin-O-octanoate | 69 | [6][8] |
Conclusion
This guide provides a detailed framework for the isolation of Coriatin and its subsequent conversion to 6-O-Acetylcoriatin. The presented protocols are based on established methodologies for similar sesquiterpene lactones and can be adapted and optimized for specific laboratory conditions. The availability of pure 6-O-Acetylcoriatin will facilitate further investigation into its biological activities and potential therapeutic applications.
References
- 1. [Studies on chemical constituents from the root of Coriaria nepalensis wall (Coriaria sinica Maxim)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constituents from the Seed of Coriaria nepalensis | Semantic Scholar [semanticscholar.org]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-O-Acetylcoriatin | CAS:1432063-63-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
